molecular formula C8H15N B2600444 9-Azabicyclo[6.1.0]nonane CAS No. 286-61-3

9-Azabicyclo[6.1.0]nonane

Cat. No. B2600444
CAS RN: 286-61-3
M. Wt: 125.215
InChI Key: XJWSHYQHALGTIV-UHFFFAOYSA-N
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Description

9-Azabicyclo[6.1.0]nonane is a chemical compound with the molecular formula C8H15N . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 9-Azabicyclo[6.1.0]nonane has been reported in several studies. For instance, one study reported a three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical . Another study reported a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework .


Molecular Structure Analysis

The molecular structure of 9-Azabicyclo[6.1.0]nonane consists of 8 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The InChI string representation of its structure is InChI=1S/C8H15N/c1-2-4-6-8-7 (9-8)5-3-1/h7-9H,1-6H2 .


Chemical Reactions Analysis

9-Azabicyclo[6.1.0]nonane has been involved in various chemical reactions. For example, it has been used in the oxidation of alcohols to afford the corresponding carbonyl compounds . Another study reported the use of 9-Azabicyclo[6.1.0]nonane in a diverted Tsuji–Trost process .


Physical And Chemical Properties Analysis

9-Azabicyclo[6.1.0]nonane has a molecular weight of 125.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its topological polar surface area is 21.9 Ų .

Scientific Research Applications

Synthesis and Catalytic Applications

Synthesis and Stability : 9-Azabicyclo[6.1.0]nonane derivatives are highlighted for their stability and catalytic potential, particularly in oxidation reactions. For instance, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) exhibits high activity as a catalyst in the oxidation of alcohols to their corresponding carbonyl compounds, surpassing other similar catalysts like TEMPO in terms of activity due to its unhindered and stable nitroxyl radical nature (Shibuya et al., 2009).

Synthesis of Derivatives : The compound serves as a versatile precursor for the synthesis of a wide range of functionalized derivatives. For instance, a novel protocol enables the preparation of functionalized 9-azabicyclo[3.3.1]nonane derivatives from 3-formylchromones, enaminones, and heterocyclic ketene aminals through a cascade reaction. This approach is particularly suitable for combinatorial and parallel syntheses of natural-like products in a one-pot reaction, showcasing the compound's flexibility in chemical synthesis (Duan et al., 2021).

Enantiomer Separation and Absolute Configuration : The enantiomerically pure derivatives of 9-azabicyclo[3.3.1]nonane are also of significant interest. Research has shown the successful synthesis and enantiomer resolution of these derivatives, which can serve as chiral building blocks for further chemical synthesis. The absolute configuration of these derivatives is determined through experimental and simulated circular dichroism spectra, underlining the compound's potential in producing optically active synthetic intermediates (Bieliu̅nas et al., 2013).

Biomedical and Antimicrobial Applications

Antimicrobial and Antioxidant Properties : Derivatives of 9-azabicyclo[6.1.0]nonane have been studied for their antimicrobial and antioxidant activities. For instance, a study synthesized a series of bicyclic oximes with cyclohexadienone nuclei, which exhibited significant antimicrobial activities against various bacterial strains and antioxidant activities. The structure-activity relationships of these compounds suggest their potential as templates for future antimicrobial and antioxidant agents (Premalatha et al., 2013).

Antiprotozoal Potency : 3-Azabicyclo[3.2.2]nonanes, closely related to 9-azabicyclo[6.1.0]nonane, have been reported for their antiprotozoal potency. Structural variations and attachment of different side chains have shown significant activities against protozoal pathogens like Plasmodium falciparum and Trypanosoma brucei rhodesiense. These findings open avenues for exploring these compounds in the development of antiprotozoal drugs (Ahmad et al., 2016).

Future Directions

The future directions for the study and use of 9-Azabicyclo[6.1.0]nonane are promising. One study suggested that the modular approach developed for the synthesis of 9-Azabicyclo[6.1.0]nonane can be extended with appropriate functionalities to synthesize many alkaloids . Another study reported the potential of 9-Azabicyclo[6.1.0]nonane in the synthesis of bioactive molecules .

properties

IUPAC Name

9-azabicyclo[6.1.0]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-6-8-7(9-8)5-3-1/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWSHYQHALGTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(N2)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Azabicyclo[6.1.0]nonane

Citations

For This Compound
71
Citations
DV Kashelikar, PE Fanta - Journal of the American Chemical …, 1960 - ACS Publications
Reaction of irans-2-aminocyclodctyl hydrogen sulfate with aqueous sodiumhydroxide gives a mixture of cycloóctanone and the expected eis-cycloóctenimine. Formation of the two …
Number of citations: 24 pubs.acs.org
H Takeuchi, Y Shiobara, M Mitani… - Journal of the Chemical …, 1985 - pubs.rsc.org
Reaction of phenyl azide with alkenes in the presence of AlCl3 gives an aziridinium–AlCl3 complex viaan azide–AlCl3 complex; this reaction is followed by ring-opening reactions of the …
Number of citations: 4 pubs.rsc.org
SA Cramer, DM Jenkins - Journal of the American Chemical …, 2011 - ACS Publications
A new iron aziridination catalyst supported by a macrocyclic tetracarbene ligand has been synthesized. The catalyst, [( Me,Et TC Ph )Fe(NCCH 3 ) 2 ](PF 6 ) 2 , was synthesized from the …
Number of citations: 211 pubs.acs.org
SA Cramer, RH Sánchez, DF Brakhage… - Chemical …, 2014 - pubs.rsc.org
An iron(IV) tetrazene complex has been synthesized that is an important addition to a previously proposed catalytic aziridination cycle. It provides two key insights about the aziridination…
Number of citations: 63 pubs.rsc.org
A Hassner, FW Fowler - Journal of the American Chemical Society, 1968 - ACS Publications
A generalsynthesis of 1-azirines is described involving the photolysis of vinyl azides, which in turn can be readily obtained from the corresponding olefins. The photolysis …
Number of citations: 213 pubs.acs.org
FW Fowler, A Hassner - Journal of the American Chemical Society, 1968 - ACS Publications
Benzoyl chloride reacted with 3-methyl-2-phenyl-l-azirine (3) in acetone at 5 to give ring-expanded oxazole 4 and ring-opened dichloro amide 5. By carrying out the reaction in refluxing …
Number of citations: 72 pubs.acs.org
SA Cramer, FL Sturgill, PP Chandrachud, DM Jenkins - scholar.archive.org
S1 Electronic Supplementary Information (ESI) for: Probing the role of an FeIV tetrazene in catalytic aziridination S. Alan Cram Page 1 S1 Electronic Supplementary Information (ESI) for: …
Number of citations: 2 scholar.archive.org
DM Jenkins - Synlett, 2012 - thieme-connect.com
The direct synthesis of aziridines from alkenes and a nitrene source with the correct functionality on the nitrogen atom has remained an elusive goal in synthetic chemistry. Ruthenium, …
Number of citations: 55 www.thieme-connect.com
JT Groves, T Takahashi - Journal of the American Chemical …, 1983 - ACS Publications
The discovery that iodosylarenes would transfer oxygen atoms to transition metalloporphyrin complexes to give reactive met-al-oxo species1 and the application of this reaction to the …
Number of citations: 343 pubs.acs.org
PP Chandrachud, HM Bass, DM Jenkins - Organometallics, 2016 - ACS Publications
A second-generation aziridination catalyst supported by a borate-based dianionic macrocyclic tetracarbene ligand has been synthesized. The new macrocyclic tetracarbene iron(II) …
Number of citations: 68 pubs.acs.org

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